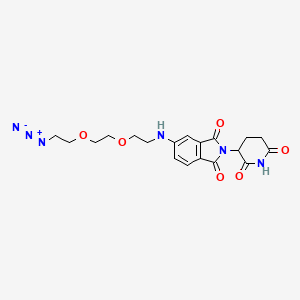

Pomalidomide-5'-PEG2-C2-azide

Description

Evolution of Targeted Protein Degradation Modalities and PROTAC Technology

Targeted protein degradation (TPD) has emerged as a groundbreaking strategy in drug discovery, offering a powerful alternative to traditional small-molecule inhibitors. mdpi.comnih.gov Unlike conventional drugs that merely block the function of a protein, TPD aims to completely eliminate specific proteins from the cell. mdpi.com This is achieved by harnessing the cell's own quality control systems, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. mdpi.comnih.gov The ability to eradicate target proteins, rather than just inhibit them, opens up the possibility of tackling "undruggable" targets that lack the well-defined binding pockets required for traditional inhibitors. nih.govtechnologynetworks.com

The most prominent TPD technology to date is the Proteolysis Targeting Chimera, or PROTAC. nih.gov First conceptualized and demonstrated in 2001, PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govresearchgate.netfrontiersin.org By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome. nih.govlumiprobe.com This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein copies.

The development of PROTAC technology has been marked by significant milestones, including the expansion of targetable proteins and the recruitment of different E3 ligases. researchgate.net More recent innovations have led to the development of related technologies such as Lysosome-Targeting Chimeras (LYTACs), Autophagy-TArgeting Chimeras (AUTACs), and Autophagosome-Tethering Compounds (ATTECs), which utilize the lysosomal degradation pathway. nih.govmarinbio.com These advancements continue to broaden the scope and therapeutic potential of TPD.

Pomalidomide (B1683931) as a Cereblon-Recruiting Ligand: Foundational Aspects in Protein Degradation

A critical component of a successful PROTAC is its ability to effectively recruit an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a key player in this regard. nih.govnih.gov The discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide exert their therapeutic effects by binding to CRBN and inducing the degradation of specific proteins was a pivotal moment in the field. nih.gov

Pomalidomide, a derivative of thalidomide, is a potent binder of CRBN and is frequently used in the design of PROTACs. nih.govtocris.comtargetmol.com By incorporating pomalidomide into a PROTAC, researchers can effectively hijack the CRBN E3 ligase complex to ubiquitinate and degrade a desired protein of interest. medchemexpress.commedchemexpress.com Pomalidomide's well-characterized interaction with CRBN provides a reliable and effective means of engaging the cellular degradation machinery. nih.govtocris.com This has made pomalidomide a foundational tool in the development of novel protein degraders for a wide range of diseases. nih.gov

Pomalidomide-5'-PEG2-C2-azide as a Functionalized E3 Ligase Ligand-Linker Conjugate

This compound is a specialized chemical entity designed to streamline the synthesis of pomalidomide-based PROTACs. sigmaaldrich.com It is a pre-constructed building block that combines the CRBN-recruiting ligand, pomalidomide, with a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a chemically reactive azide (B81097) group. sigmaaldrich.commedchemexpress.com This functionalized conjugate serves as a versatile starting point for the creation of a diverse library of PROTACs. sigmaaldrich.com

The PEG linker provides spacing and flexibility, which is crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal azide group is a key feature, allowing for straightforward conjugation to a ligand for the protein of interest via "click chemistry." sigmaaldrich.commedchemexpress.com This highly efficient and specific reaction, often a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, simplifies the final assembly of the heterobifunctional PROTAC molecule. frontiersin.orgmedchemexpress.com By providing a ready-made E3 ligase ligand-linker component, this compound accelerates the development of novel protein degraders for research and therapeutic applications. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C19H22N6O6 sigmaaldrich.comnih.gov |

| Molecular Weight | 430.41 g/mol sigmaaldrich.com |

| Functional Group | Azide sigmaaldrich.com |

| Ligand | Pomalidomide sigmaaldrich.com |

| CAS Number | 2271036-45-2 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H22N6O6 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C19H22N6O6/c20-24-22-6-8-31-10-9-30-7-5-21-12-1-2-13-14(11-12)19(29)25(18(13)28)15-3-4-16(26)23-17(15)27/h1-2,11,15,21H,3-10H2,(H,23,26,27) |

InChI Key |

NYWOBSOFTQEALF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Molecular Architecture and Design Principles of Pomalidomide 5 Peg2 C2 Azide

Structural Components of the Functionalized Conjugate

| Component | Primary Function | Key Structural Feature |

|---|---|---|

| Pomalidomide (B1683931) Moiety | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. | Glutarimide (B196013) and phthalimide (B116566) rings. |

| PEG2 Linker | Provides solubility, flexibility, and optimal spacing. | Two repeating ethylene (B1197577) glycol units. |

| Azide (B81097) Functional Group | Enables covalent attachment to other molecules. | Terminal -N3 group. |

Pomalidomide Moiety: Cereblon Binding Domain

The pomalidomide component serves as the E3 ligase ligand, a crucial element for hijacking the cell's natural protein disposal machinery. nih.govdcchemicals.com Pomalidomide is a derivative of thalidomide (B1683933) and is known to bind directly to Cereblon (CRBN), which is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. jove.comnih.govnih.gov

When pomalidomide binds to CRBN, it subtly alters the surface of the protein complex. researchgate.net This alteration induces the recruitment of specific proteins, known as neosubstrates, that would not normally be targeted by this E3 ligase. nih.govacs.org In the context of a PROTAC, the pomalidomide moiety docks the entire chimeric molecule to the CRBN E3 ligase. This brings the ligase into close proximity with a target protein of interest, which is bound by another ligand at the opposite end of the PROTAC. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. nih.gov The binding of pomalidomide to CRBN is a well-characterized interaction essential for its function in both immunomodulatory drugs and as a component of PROTACs. jove.comrsc.orgrndsystems.com

Polyethylene (B3416737) Glycol (PEG2) Linker: Conformational Flexibility and Solubilization

Connecting the pomalidomide moiety to the reactive azide group is a short polyethylene glycol (PEG) linker, specifically one with two ethylene glycol units (PEG2). Linkers are not merely passive spacers; they play a critical role in the efficacy of bifunctional molecules like PROTACs. axispharm.comprecisepeg.com The PEG2 linker in this compound serves several important functions:

Solubility : PEG linkers are hydrophilic and can significantly increase the water solubility of the entire molecule. precisepeg.combiochempeg.comchempep.com This is a crucial property, as many PROTAC components can be hydrophobic, leading to poor solubility and limited bioavailability in aqueous physiological environments. axispharm.comaxispharm.com

Conformational Flexibility : The ether bonds in the PEG chain allow for free rotation, giving the linker significant flexibility. chempep.comresearchgate.net This flexibility is vital for allowing the two ends of a PROTAC (the E3 ligase binder and the target protein binder) to adopt the optimal orientation required to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). axispharm.com

Tunable Length : The use of PEG units allows for the precise and systematic adjustment of linker length. nih.govbiochempeg.com The length of the linker is a critical parameter that must be optimized for each specific target, as a linker that is too short may cause steric clashes, while one that is too long might not effectively bring the two proteins together. explorationpub.combiochempeg.com

The choice of a short PEG2 linker suggests a design intended for creating PROTACs where the target protein and CRBN can be brought into relatively close proximity.

Azide Functional Group: Orthogonal Reactivity for Bioconjugation

The terminal azide (-N3) group is the molecule's reactive handle, designed for chemical ligation. The azide is a key functional group in the realm of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. sigmaaldrich.com The primary advantage of the azide group is its orthogonal reactivity . acs.orgresearchgate.net This means it is largely inert to the vast majority of functional groups found in biological systems, such as amines and thiols, ensuring that it will react only with a specific, complementary partner. sigmaaldrich.comresearchgate.netnih.gov

This selective reactivity makes the azide group ideal for bioconjugation. nih.gov It can be efficiently and cleanly coupled to a molecule containing a terminal alkyne group through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). mdpi.comrsc.org These reactions are highly reliable and produce a stable triazole linkage. wikipedia.org By functionalizing a ligand for a target protein with an alkyne, researchers can use Pomalidomide-5'-PEG2-C2-azide to rapidly synthesize a specific PROTAC. nih.gov

Design Considerations for Linker Chemistry in PROTAC Synthesis

Impact of Linker Length and Composition on Degrader Activity

The length and chemical makeup of the linker directly affect the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation. axispharm.com

Linker Length : The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short can prevent the two proteins from binding simultaneously due to steric hindrance. explorationpub.com Conversely, an excessively long linker may lead to unproductive ternary complexes where the ubiquitination sites on the target protein are not correctly positioned relative to the E3 ligase's active site. researchgate.netexplorationpub.com The length of PEG or alkyl chains is often systematically varied to find the optimal distance for maximal degradation potency. nih.gov

Linker Composition : The atoms and functional groups within the linker influence the PROTAC's physicochemical properties. Alkyl chains are hydrophobic, while PEG linkers are hydrophilic. axispharm.comprecisepeg.com The composition affects solubility, cell permeability, and metabolic stability. researchgate.netacs.org For instance, incorporating PEG units can improve aqueous solubility and pharmacokinetic properties, whereas more rigid elements like phenyl rings or piperazines can help pre-organize the PROTAC into a favorable conformation for binding. precisepeg.comacs.org Research has shown that even subtle changes, like replacing an alkyl chain with PEG units of the same length, can dramatically alter degradation activity, sometimes enhancing it and other times inhibiting it. nih.gov

| Linker Property | Influence on PROTAC Activity | Rationale |

|---|---|---|

| Length | Determines the distance between the target protein and E3 ligase. | An optimal length is required to form a stable and productive ternary complex without steric clash. explorationpub.com |

| Composition (e.g., PEG vs. Alkyl) | Affects solubility, cell permeability, and binding interactions. | Hydrophilic linkers (PEG) enhance solubility, while hydrophobic linkers can improve cell penetration. axispharm.comresearchgate.net |

| Flexibility/Rigidity | Influences the conformational freedom of the PROTAC. | Flexible linkers allow for induced-fit binding, while rigid linkers can pre-organize the molecule, reducing the entropic penalty of binding. axispharm.com |

| Attachment Point | Affects the exit vector and orientation of the bound ligands. | The linker must be attached at a solvent-exposed position to avoid disrupting the binding of the ligands to their respective proteins. researchgate.net |

Positional Linker Attachment and its Influence on Conjugate Efficacy

The point at which the linker is attached to the pomalidomide core is a critical design choice. The linker must be connected at a position that does not disrupt the key interactions required for binding to CRBN. For pomalidomide and its analogs, the glutarimide ring is typically buried deep within the CRBN binding pocket, making the phthalimide ring the primary site for linker attachment.

Studies have explored modifications at various positions on the phthalimide ring, most commonly the C4 and C5 positions. researchgate.net Research indicates that the attachment position significantly impacts not only the stability of the PROTAC but also its propensity to degrade off-target proteins. nih.govnih.gov Specifically, modifications at the C5 position of the pomalidomide ring have been shown to be particularly effective at reducing the unwanted degradation of endogenous zinc-finger proteins, a common off-target effect of pomalidomide-based PROTACs. researchgate.netnih.govnih.gov Attaching the linker at the C5 position can create steric hindrance that prevents the binding of these off-target proteins without compromising the crucial interaction with CRBN. Therefore, the "5'-" in this compound signifies that the linker is attached at this rationally selected position to enhance the specificity and efficacy of the final degrader molecule. researchgate.netnih.gov

Synthetic Methodologies for Pomalidomide 5 Peg2 C2 Azide and Its Conjugates

Chemical Synthesis of Pomalidomide-5'-PEG2-C2-azide Building Blocks

The construction of this compound involves the strategic derivatization of the pomalidomide (B1683931) core and the subsequent integration of a PEGylated linker equipped with a terminal azide (B81097).

Strategies for Pomalidomide Core Derivatization

The most prevalent and effective method for derivatizing the pomalidomide core for linker attachment is through a nucleophilic aromatic substitution (SNAr) reaction. explorationpub.comresearchgate.net This strategy typically involves the reaction of a primary amine at the end of a linker with 4-fluorothalidomide. explorationpub.com This approach is generally favored over the alkylation of pomalidomide's aromatic amine, which often results in low yields and poor chemoselectivity. nih.govnih.gov The SNAr reaction provides a more reliable and higher-yielding route to pomalidomide derivatives. rsc.org Researchers have optimized conditions for this reaction, including solvent choice and temperature, to improve yields and minimize byproducts. nih.gov For instance, using secondary amines as nucleophiles has been shown to consistently produce higher yields compared to primary amines. rsc.org

Another, less common, method for linker attachment involves the acylation of the pomalidomide imide nitrogen. researchgate.netnih.gov However, this can sometimes lead to side reactions. nih.gov A variety of pomalidomide-based linkers with different functionalities, including those with terminal azides, are also commercially available, providing a convenient starting point for PROTAC synthesis. explorationpub.comsigmaaldrich.comsigmaaldrich.combpsbioscience.combroadpharm.com

Integration of PEGylated Linkers with Terminal Azide Functionality

Polyethylene (B3416737) glycol (PEG) linkers are widely used in PROTAC design due to their ability to modulate solubility and linker length. explorationpub.comnih.gov The synthesis of heterobifunctional PEG linkers with a terminal azide group is a key step. One common method involves the desymmetrization of oligo(ethylene glycol)s (OEGs) by converting one of the terminal hydroxyl groups into an azide. nih.gov The other hydroxyl group can then be activated for subsequent reactions. nih.gov

Another approach is the ring-opening polymerization of ethylene (B1197577) oxide initiated by a molecule containing a functional group that can be converted to an azide. acs.org For example, an α-allyl-ω-hydroxyl PEG can be synthesized, followed by a two-step modification of the hydroxyl end to an azide group. acs.org The allyl group can then be further functionalized. acs.org Commercially available azido-PEG-NHS esters can also be reacted with amine-containing molecules to introduce the PEG-azide linker. researchgate.net These methods allow for the creation of discrete PEG linkers of varying lengths, which is crucial for optimizing PROTAC activity. nih.gov

Conjugation Reactions for PROTAC Assembly Utilizing this compound

The terminal azide of this compound serves as a versatile handle for "click chemistry" reactions, enabling the efficient assembly of PROTACs.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used, robust, and highly efficient method for conjugating this compound to a target protein ligand functionalized with a terminal alkyne. medchemexpress.comrsc.org This reaction, often referred to as a "click" reaction, forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the two components of the PROTAC. nih.govmdpi.com The reaction is typically carried out under mild conditions, is high yielding, and tolerates a wide range of functional groups. medchemexpress.comnih.gov This allows for the rapid parallel synthesis of PROTAC libraries with diverse linkers and ligands. nih.govrsc.org For instance, a JQ1-pomalidomide conjugate was synthesized in a 67% yield using a copper-assisted azide-alkyne click reaction. nih.gov The development of functionalized NHC-based polynuclear copper(I) catalysts has further improved the efficiency of CuAAC reactions. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) Moieties

Strain-promoted alkyne-azide cycloaddition (SPAAC) offers a copper-free alternative for conjugating this compound. medchemexpress.commagtech.com.cn This bioorthogonal reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides to form a stable triazole ring. magtech.com.cnresearchgate.net The driving force for this reaction is the ring strain of the cycloalkyne, eliminating the need for a potentially cytotoxic copper catalyst. magtech.com.cn This makes SPAAC particularly suitable for applications in living systems. researchgate.net The reactivity of the cycloalkyne is a key factor, with different designs offering varying reaction rates. magtech.com.cn For example, SPAAC has been used to create antibody-tagged PROTACs for targeted delivery. rsc.org

Advanced Synthetic Approaches for PROTAC Library Generation

The empirical nature of PROTAC design necessitates the synthesis and screening of extensive libraries to identify optimal linkers and ligands. researchgate.net To accelerate this process, several advanced synthetic strategies have been developed. One-pot synthesis methods have been reported for the rapid preparation of pomalidomide-based PROTACs, significantly reducing the time and steps required compared to traditional multi-step syntheses. nih.govrsc.org These methods often exploit the differential reactivity of various functional groups to achieve sequential reactions in a single reaction vessel. nih.gov

Solid-phase synthesis has also emerged as a powerful tool for generating PROTAC libraries. d-nb.info This approach involves attaching the pomalidomide-linker intermediate to a solid support, allowing for the facile addition and modification of the target protein ligand through various conjugation chemistries, including CuAAC and amide bond formation. d-nb.info This methodology facilitates purification and allows for the rapid construction of diverse PROTAC libraries with variations in linker length and composition. d-nb.info The use of pre-formed E3-ligand linker intermediates is another strategy to streamline the synthesis of PROTAC libraries, enabling rapid hit finding through parallel synthesis. researchgate.net

One-Pot Synthesis Techniques for Heterobifunctional Degrader Libraries

One-pot synthesis methodologies offer a streamlined approach to generating libraries of heterobifunctional degraders, significantly reducing the time and resources required compared to traditional multi-step procedures. nih.gov These techniques are particularly valuable in the preclinical development of pomalidomide-based protein degraders, where rapid access to a diverse range of compounds is crucial. nih.gov

A key strategy in the one-pot synthesis of pomalidomide conjugates involves leveraging the differential reactivity of amine nucleophiles. nih.gov Research has demonstrated that secondary amines exhibit greater reactivity in nucleophilic aromatic substitution (SNAr) reactions with 4-fluorothalidomide compared to primary amines. nih.gov This reactivity difference can be exploited to achieve selective, protecting-group-free synthesis of PROTACs in a single reaction vessel. nih.gov

For instance, a one-pot procedure can be designed where a diamine linker first reacts with a protein of interest (POI) ligand, followed by the addition of 4-fluorothalidomide. The differential reactivity ensures the sequential formation of the desired heterobifunctional molecule. This approach has been successfully used to synthesize JQ1-pomalidomide conjugates with yields reaching up to 62%. nih.gov The use of a copper-assisted azide-alkyne cycloaddition (CuAAC) "click" reaction in a one-pot, telescoped SNAr reaction has also been reported, yielding a JQ1-pomalidomide conjugate in 67% yield without the need for intermediate purification. nih.govrsc.org

The table below summarizes the yields of various JQ1-pomalidomide conjugates synthesized using a one-pot method, highlighting the impact of the linker structure on the reaction efficiency.

| Linker Type | Yield (%) |

| Symmetrical secondary diamine | 50 |

| Symmetrical secondary diamine | 37 |

| Unsymmetrical azetidine | 62 |

| Linker for ARV-825 | 25 |

| This table is based on data from a one-pot synthesis methodology for JQ1-pomalidomide conjugates. nih.gov |

Parallel Synthesis Strategies for Diversifying Linker Attributes

Parallel synthesis has emerged as a powerful strategy for rapidly generating large libraries of PROTACs with diverse linker attributes. researchgate.net This approach is essential for optimizing the linker, which plays a critical role in the efficacy of a PROTAC by influencing the formation of a productive ternary complex between the target protein and the E3 ligase. nih.gov

A common strategy in parallel synthesis involves the use of pre-formed E3 ligase ligand-linker intermediates, such as this compound. researchgate.net The azide functionality of this building block allows for its efficient conjugation to a variety of alkyne-modified protein of interest (POI) ligands via the highly reliable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. rsc.orgnih.govunibo.it This modular approach enables the systematic variation of the POI ligand while keeping the pomalidomide-linker component constant.

The generation of a library of pomalidomide-based azides with varying linker lengths (e.g., different numbers of PEG units) and compositions allows for a comprehensive exploration of the structure-activity relationship (SAR). nih.gov These azide-functionalized pomalidomide derivatives can then be reacted in parallel with a panel of alkyne-containing POI ligands to quickly assemble a large PROTAC library. nih.gov

The following table showcases a selection of commercially available pomalidomide-linker-azide building blocks that can be utilized in parallel synthesis workflows.

| Compound Name | Linker Composition |

| Pomalidomide-PEG1-azide | 1-unit PEG |

| Pomalidomide-PEG2-azide | 2-unit PEG |

| Pomalidomide-PEG3-azide | 3-unit PEG |

| Pomalidomide-PEG4-azide | 4-unit PEG |

| Pomalidomide-PEG5-azide | 5-unit PEG |

| This table highlights the availability of various pomalidomide-PEG-azide linkers for PROTAC library synthesis. medchemexpress.comnih.govbiocat.com |

Solid-phase synthesis offers another robust platform for the parallel generation of PROTAC libraries. researchgate.net In this method, a pomalidomide-linker construct is attached to a solid support, allowing for the efficient addition and purification of subsequent building blocks. This strategy is well-suited for the facile synthesis of PROTACs targeting different proteins and for varying linker lengths. researchgate.net

Automated Synthesis Platforms for PROTAC Development

To further accelerate the discovery and optimization of PROTACs, automated synthesis platforms are being increasingly adopted. medchemexpress.com These platforms can significantly reduce the manual labor and time associated with generating large compound libraries, enabling a more rapid design-make-test-analyze cycle. rsc.org

One such innovation is the use of capsule-based automated synthesis. medchemexpress.com This technology utilizes pre-packaged capsules containing the necessary reagents for a specific reaction, such as the conjugation of a partial PROTAC (e.g., this compound) to a POI ligand. medchemexpress.com By simply scanning the capsule, the automated synthesis console can execute the entire synthesis and purification process without further user intervention. medchemexpress.com This approach is particularly advantageous for non-specialists, as it provides access to optimized reaction protocols and circumvents the challenges often associated with the synthesis and handling of PROTACs. medchemexpress.com

These automated platforms can be designed to perform various chemical transformations, including the click chemistry reactions that are central to the conjugation of azide-functionalized building blocks like this compound. nih.gov The ability to perform nanomole-scale synthesis in an automated fashion further allows for the direct screening of unpurified reaction mixtures in cell-based assays, dramatically accelerating the identification of promising PROTAC candidates. rsc.org

The development of such automated systems, including the "Rapid-TAC" (Rapid-PROTAC) platform, underscores the move towards high-throughput methodologies in PROTAC research, facilitating the efficient exploration of vast chemical space to identify potent and selective protein degraders. rsc.org

Chemical Biology Applications of Pomalidomide 5 Peg2 C2 Azide Derived Protacs

Development of Targeted Protein Degraders (PROTACs)

PROTACs are innovative chemical tools and potential therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins. nih.govresearchgate.net They consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. researchgate.net This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. sigmaaldrich.com

Design Principles for Target Protein Ligand Conjugation

The design of effective PROTACs using Pomalidomide-5'-PEG2-C2-azide hinges on several key principles. The azide (B81097) group on the linker is a versatile chemical handle that enables conjugation to a target protein ligand containing a compatible reactive group, most commonly an alkyne, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comimmunomart.com

The choice of the target protein ligand is paramount and must exhibit sufficient affinity and selectivity for the intended POI. The linker, in this case, a PEG2-C2 chain, plays a crucial role in dictating the distance and relative orientation between the POI and the E3 ligase. This geometry is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. sigmaaldrich.comnih.gov The length and composition of the linker can significantly impact the potency and selectivity of the resulting PROTAC. sigmaaldrich.com

The conjugation site on the target protein ligand is another critical consideration. It should be at a position that does not disrupt the ligand's binding to the target protein. Furthermore, the vector of the linker exiting from the pomalidomide (B1683931) core can influence the ternary complex formation. Pomalidomide can be functionalized at different positions, and the choice of the 5'-position in this compound is a specific design choice that influences the presentation of the linker and, consequently, the geometry of the ternary complex. nih.govresearchgate.net

Exploration of Diverse Target Proteins for Induced Degradation

The modular nature of PROTACs, facilitated by building blocks like this compound, has enabled the targeting of a wide array of proteins for degradation. medchemexpress.com This technology is not limited to enzymes with active sites that can be inhibited by small molecules but can also target proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins. nih.gov

Researchers have successfully developed pomalidomide-based PROTACs to degrade a variety of target proteins implicated in different diseases. For instance, PROTACs have been created to target bromodomain and extra-terminal (BET) proteins, such as BRD4, which are involved in cancer. nih.gov Other targets include kinases, nuclear receptors, and even proteins involved in neurodegenerative diseases. The ability to readily conjugate different target protein ligands to the this compound scaffold accelerates the exploration of new targets for induced degradation. medchemexpress.com

Creation of PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

The straightforward conjugation chemistry afforded by this compound is highly amenable to the creation of PROTAC libraries for systematic structure-activity relationship (SAR) studies. sigmaaldrich.com By synthesizing a panel of PROTACs with variations in the target protein ligand, the linker length and composition, and the attachment point on the ligand, researchers can comprehensively probe the factors governing degradation efficiency and selectivity.

These libraries allow for the systematic evaluation of how modifications to the PROTAC structure affect key parameters such as:

Ternary complex formation and stability: The ability of the PROTAC to bring the target protein and E3 ligase together.

Degradation potency (DC50): The concentration of the PROTAC required to degrade 50% of the target protein.

Degradation efficacy (Dmax): The maximum level of protein degradation achieved.

Selectivity: The ability to degrade the target protein without affecting other proteins, including off-target effects of pomalidomide itself on neosubstrates like IKZF1/3. nih.govresearchgate.net

For example, a study investigating PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS) explored the impact of the pomalidomide conjugation site (C4 vs. C5) and the nature of the target protein ligand. nih.govresearchgate.net Such studies are crucial for optimizing PROTAC design and developing highly potent and selective degraders.

Below is an interactive table showcasing representative data from a hypothetical SAR study on a series of PROTACs derived from this compound, targeting a hypothetical protein "Target X".

| PROTAC | Target Ligand | Linker Modification | DC50 (nM) | Dmax (%) |

| PROTAC-1 | Ligand A | None | 50 | 95 |

| PROTAC-2 | Ligand B | None | 200 | 80 |

| PROTAC-3 | Ligand A | PEG4 linker | 25 | 98 |

| PROTAC-4 | Ligand A | Alkyl C6 linker | 150 | 85 |

| PROTAC-5 | Ligand C | None | >1000 | <10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Utilization as a Chemical Tool for Investigating Protein Function and Cellular Processes

Beyond their therapeutic potential, PROTACs derived from this compound serve as powerful chemical tools for basic research. sigmaaldrich.comnih.gov They offer a method for the acute and reversible depletion of a specific protein, allowing for the investigation of its function in a temporal manner that is often not possible with genetic knockout or knockdown techniques like CRISPR or RNAi. nih.gov

The ability to rapidly synthesize a PROTAC for a new protein of interest, enabled by reagents like this compound, significantly accelerates the pace of research into protein function and its role in various cellular processes. sigmaaldrich.com This approach is particularly valuable for validating new drug targets and understanding the complex biology of disease.

Mechanistic Investigations of Pomalidomide 5 Peg2 C2 Azide Derived Protacs

E3 Ubiquitin Ligase Recruitment: Specificity and Affinity for Cereblon (CRBN)

The initial and critical step in the mechanism of action of a pomalidomide-based PROTAC is its specific binding to the substrate receptor CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.gov The pomalidomide (B1683931) moiety of the PROTAC fits into a hydrophobic pocket within CRBN, an interaction that is essential for the subsequent recruitment of the target protein. nih.gov

The affinity of the E3 ligase ligand for its target is a crucial determinant of PROTAC efficacy. While the direct binding affinity of Pomalidomide-5'-PEG2-C2-azide to CRBN is not extensively published, the affinity of its parent molecule, pomalidomide, has been well-characterized. Pomalidomide and its close analog, lenalidomide, exhibit significantly higher affinity for CRBN compared to the parent compound, thalidomide (B1683933). researchgate.net This enhanced binding is a key reason for the widespread use of pomalidomide in PROTAC design. rsc.org Modifications to the pomalidomide scaffold, such as those present in this compound, are designed to provide a chemical handle for linker attachment without significantly compromising this crucial interaction with CRBN. nih.gov

Quantitative binding assays have been employed to determine the affinity of various pomalidomide derivatives for CRBN. For instance, competitive binding assays using thalidomide analog affinity beads have shown that pomalidomide effectively competes for CRBN binding. researchgate.net

Table 1: Reported Binding Affinities of Pomalidomide and Related Compounds to CRBN

| Compound | Assay Type | IC50 (µM) | Cell Line/System |

| Pomalidomide | Competitive Binding | ~2 | U266 Myeloma Extracts |

| Lenalidomide | Competitive Binding | ~2 | U266 Myeloma Extracts |

| Thalidomide | Competitive Binding | >10 | U266 Myeloma Extracts |

This table presents representative data from the literature and may not be exhaustive. IC50 values can vary depending on the specific assay conditions and cell type used. researchgate.net

Formation of Ternary Complexes (Target Protein - PROTAC - E3 Ligase)

Following the initial binary interaction with CRBN, the PROTAC, via its other functional head, simultaneously binds to the target protein of interest (POI). This results in the formation of a transient ternary complex, bringing the POI into close proximity with the E3 ligase machinery. dundee.ac.uk The stability and conformation of this ternary complex are paramount for the subsequent ubiquitination of the target protein.

Biophysical Characterization of Ternary Complex Stability

The formation and stability of the ternary complex are often characterized by a phenomenon known as cooperativity. Positive cooperativity occurs when the binding of one protein to the PROTAC enhances the affinity for the second protein, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is a highly desirable feature in PROTACs as it can lead to more efficient degradation. nih.gov

A variety of biophysical techniques are employed to study and quantify the formation and stability of these ternary complexes: dundee.ac.ukbroadinstitute.org

Surface Plasmon Resonance (SPR): This technique can measure the kinetics (on- and off-rates) and affinity of both the binary and ternary interactions in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n). nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase in the presence of the PROTAC in a cellular environment. dundee.ac.uk

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is a high-throughput method to detect and quantify the formation of the ternary complex. dundee.ac.uk

These techniques allow researchers to assess how modifications in the linker or the target-binding ligand of a pomalidomide-based PROTAC affect the stability and cooperativity of the resulting ternary complex.

Structural Insights into Protein-PROTAC-E3 Ligase Interactions

Understanding the three-dimensional structure of the ternary complex is crucial for the rational design of more potent and selective PROTACs. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level details of how PROTACs mediate the interaction between the target protein and the E3 ligase. nih.gov

These structural studies reveal that the PROTAC does not merely act as a passive linker. Instead, it can induce new protein-protein interactions between the target and the E3 ligase that are not present in the absence of the PROTAC. nih.gov The length and composition of the linker, such as the PEG2 unit in this compound, play a critical role in defining the orientation of the two proteins and the resulting protein-protein interface. acs.org Computational modeling and molecular dynamics simulations are also increasingly used to predict and analyze the structure of these ternary complexes, guiding the design of new PROTACs with optimized geometries for efficient protein degradation. acs.orgresearchgate.net

Ubiquitin-Proteasome System (UPS) Engagement

The formation of a stable and productive ternary complex is the prerequisite for the final stages of the PROTAC-mediated degradation pathway: the ubiquitination of the target protein and its subsequent destruction by the proteasome.

Ubiquitination of Target Proteins

Once the target protein is brought into proximity with the CRL4^CRBN^ complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to one or more surface-exposed lysine (B10760008) residues on the target protein. promega.com The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the proteasome.

In vitro Ubiquitination Assays: These assays use purified components of the ubiquitination machinery (E1, E2, E3 ligase, ubiquitin, and ATP) to demonstrate the direct ubiquitination of the target protein in the presence of the PROTAC. The ubiquitinated protein can then be detected by Western blotting using antibodies against the target protein or ubiquitin. bpsbioscience.com

Cell-based Ubiquitination Assays: In these experiments, cells are treated with the PROTAC, and the target protein is then immunoprecipitated. The resulting protein sample is analyzed by Western blot for the presence of polyubiquitin chains.

For example, studies on pomalidomide-based PROTACs targeting histone deacetylase 8 (HDAC8) have shown that the PROTAC induces the ubiquitination of HDAC8 in a dose-dependent manner. nih.gov

Proteasomal Degradation Pathway Activation

The polyubiquitinated target protein is then recognized and shuttled to the 26S proteasome, a large multi-protein complex that functions as the cell's primary protein degradation machinery. promega.com The proteasome unfolds the target protein and cleaves it into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can go on to recruit another target protein molecule, acting in a catalytic manner.

The degradation of the target protein is the ultimate readout of a successful PROTAC. This is typically measured using the following techniques:

Western Blotting: This is a standard method to quantify the levels of the target protein in cells treated with the PROTAC over a time course and at different concentrations. A decrease in the protein band intensity indicates successful degradation. For instance, novel pomalidomide-based PROTACs have demonstrated effective degradation of the epidermal growth factor receptor (EGFR) in cancer cell lines, with DC50 values (the concentration at which 50% of the protein is degraded) in the nanomolar range. nih.gov

Mass Spectrometry-based Proteomics: This powerful technique allows for the unbiased and global analysis of protein levels across the entire proteome, confirming the selectivity of the PROTAC for its intended target and identifying any potential off-target degradation events. nih.gov

Reporter Gene Assays: In these assays, the target protein is fused to a reporter protein (e.g., luciferase or green fluorescent protein). A decrease in the reporter signal indicates the degradation of the fusion protein. nih.gov

Mechanism-of-action studies often include the use of proteasome inhibitors (e.g., MG132 or bortezomib). If the degradation of the target protein is blocked in the presence of a proteasome inhibitor, it confirms that the PROTAC is acting through the ubiquitin-proteasome pathway. nih.gov

Advancements and Future Directions in Pomalidomide 5 Peg2 C2 Azide Research

Rational Design of Novel Linker Architectures for Enhanced Degradation

The linker component of a PROTAC, such as the PEG2-C2 chain in Pomalidomide-5'-PEG2-C2-azide, is now widely recognized as a critical determinant of the molecule's success, rather than just a passive spacer. precisepeg.com The rational design of this linker is essential for optimizing a PROTAC's properties, including its stability, cell permeability, and ultimately its ability to induce the degradation of a target protein. nih.govexplorationpub.com The length, composition, rigidity, and attachment points of the linker all play a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov

Research has shown that there is often an optimal linker length for effective protein degradation; a linker that is too short can prevent the formation of a stable ternary complex due to steric hindrance, while an overly long linker may not effectively bring the target protein and E3 ligase into productive proximity. nih.govsigmaaldrich.comresearchgate.net The composition of the linker is also vital. The inclusion of PEG units, as seen in this compound, can enhance the hydrophilicity and solubility of the PROTAC, which can improve its pharmacokinetic properties. precisepeg.comresearchgate.net Conversely, more hydrophobic alkyl chains can improve cell membrane permeability. researchgate.net Therefore, a combination of PEG and alkyl components, as in the PEG2-C2 linker, represents a strategy to balance these properties.

Furthermore, studies have focused on the linker's attachment point to the E3 ligase ligand. For pomalidomide-based PROTACs, functionalization at the C5 position of the phthalimide (B116566) ring has been shown to minimize the off-target degradation of endogenous zinc finger proteins, a known liability of pomalidomide (B1683931), while enhancing the potency against the intended target. nih.govresearchgate.net This highlights how rational modifications to the linker architecture can lead to more selective and effective protein degraders.

Table 1: Impact of Linker Characteristics on PROTAC Performance

| Linker Characteristic | Impact on PROTAC Performance | Rationale |

|---|---|---|

| Length | Affects ternary complex formation and stability. An optimal length is crucial. nih.govsigmaaldrich.com | Ensures proper distance and orientation between the target protein and E3 ligase for efficient ubiquitination. nih.gov |

| Composition (e.g., PEG vs. Alkyl) | Influences solubility, permeability, and metabolic stability. nih.govresearchgate.net | PEG units increase hydrophilicity and solubility, while alkyl chains enhance hydrophobicity and cell permeability. precisepeg.comresearchgate.net |

| Rigidity | Constrains the conformational flexibility of the PROTAC. | Rigid linkers (e.g., containing alkynes, piperazines) can reduce the entropic penalty of binding but may limit the ability to achieve an optimal conformation. researchgate.net |

| Attachment Point | Can modulate on-target potency and off-target effects. nih.govresearchgate.net | Strategic placement of the linker on the E3 ligase ligand can avoid interference with key binding interactions and minimize unwanted degradation of other proteins. nih.gov |

Development of Orthogonal Bioconjugation Chemistries

The azide (B81097) (N3) group in this compound is a prime example of a bioorthogonal handle, a functional group that is chemically inert within complex biological systems but can react selectively with a specific partner. biosyn.com This feature is central to the modular assembly of PROTACs. rsc.org The development of orthogonal bioconjugation chemistries allows for the efficient and specific linking of an E3 ligase-binding component, like this compound, to a ligand that binds to the target protein. nih.gov

Several powerful bioorthogonal reactions exploit the azide group:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often referred to as "click chemistry," this reaction is highly efficient and specific, forming a stable triazole linkage between an azide and a terminal alkyne. medchemexpress.comnih.gov It is a widely used strategy for the rapid synthesis of PROTAC libraries, enabling researchers to systematically vary linkers and ligands to find the most effective combination. rsc.orgrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction circumvents the need for a potentially cytotoxic copper catalyst by using a strained cyclooctyne (B158145) instead of a terminal alkyne. nih.gov The inherent ring strain of the cyclooctyne promotes a rapid reaction with the azide, making SPAAC highly suitable for applications in living cells. biosyn.comresearchgate.net

Staudinger Ligation : This classic bioorthogonal reaction occurs between an azide and a triarylphosphine, forming a stable amide bond. nih.govresearchgate.net It is valued for its high selectivity and biocompatibility.

The availability of these robust chemistries allows researchers to use this compound as a versatile building block, readily conjugating it to a diverse array of alkyne- or phosphine-modified target protein ligands to accelerate the discovery of new protein degraders. medchemexpress.comrsc.org

Table 2: Comparison of Azide-Based Orthogonal Bioconjugation Chemistries

| Reaction | Reactants | Catalyst | Key Advantages |

|---|---|---|---|

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | Copper(I) | High efficiency, rapid reaction, forms stable triazole. nih.gov Ideal for library synthesis. rsc.org |

| SPAAC | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) | None (Strain-promoted) | Catalyst-free, excellent for use in living systems. nih.govresearchgate.net |

| Staudinger Ligation | Azide + Triarylphosphine | None | Highly selective, biocompatible, forms stable amide bond. nih.govresearchgate.net |

Integration with High-Throughput Screening and Advanced Characterization Technologies

The modular nature of PROTACs, facilitated by building blocks like this compound and click chemistry, is highly amenable to high-throughput screening (HTS) campaigns. researchgate.netnih.gov Instead of synthesizing each PROTAC individually in a laborious process, researchers can create large libraries by combining different E3 ligase ligands, linkers of varying lengths and compositions, and target protein ligands. rsc.orgbiorxiv.org These libraries can then be rapidly screened to identify promising candidates for protein degradation.

A variety of HTS-compatible assays have been developed to accelerate the discovery of effective degraders:

Luminescence-based assays : Systems like the HiBiT platform, where a small tag is knocked into the endogenous target protein using CRISPR/Cas9, allow for quantitative measurement of protein levels in a high-throughput format. nih.govjove.com A decrease in luminescent signal corresponds to protein degradation.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) : This technology can be used to quantify protein levels and also to study the formation of the ternary complex, providing deeper mechanistic insights during the screening process. nih.govmtoz-biolabs.com

High-Content Imaging : Automated microscopy and image analysis can be used to screen for phenotypic changes or to quantify the degradation of fluorescently-tagged proteins. nih.govresearchgate.net

Once initial hits are identified, advanced characterization technologies are employed to confirm their mechanism of action and assess their specificity. Mass spectrometry-based proteomics is a powerful tool to verify the degradation of the intended target and, crucially, to identify any off-target proteins that are also degraded. nih.govthermofisher.com Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and thermodynamics of the ternary complex formation, which are critical for optimizing PROTAC efficiency. mtoz-biolabs.comnih.gov

Table 3: Technologies for PROTAC Screening and Characterization

| Technology | Application in PROTAC Research | Reference |

|---|---|---|

| HiBiT/NanoLuc Luciferase | High-throughput screening for protein degradation by quantifying target protein levels. | nih.govjove.com |

| TR-FRET | Measures target protein levels and can be adapted to quantify ternary complex formation. | nih.govmtoz-biolabs.com |

| Mass Spectrometry (Proteomics) | Global, unbiased assessment of on-target degradation and identification of off-target effects. | nih.govthermofisher.com |

| Surface Plasmon Resonance (SPR) | Characterizes the kinetics (on/off rates) and affinity of binary and ternary complex formation. | nih.gov |

| High-Content Imaging | Visualizes and quantifies protein degradation and cellular phenotypes in a high-throughput manner. | nih.gov |

Contribution to Fundamental Understanding of Protein Homeostasis and Degradation Pathways

The development of precisely engineered chemical tools like this compound has profound implications beyond drug discovery, contributing significantly to our fundamental understanding of protein homeostasis. nih.gov Protein homeostasis, or proteostasis, is the complex network of processes that controls the concentration, conformation, and location of all proteins within a cell. A key component of this network is the ubiquitin-proteasome system (UPS), which is responsible for the timely degradation of specific proteins. nih.govnih.gov

PROTACs synthesized from building blocks like this compound act as chemical tools that allow researchers to co-opt the UPS to degrade a specific protein of interest. nih.govoup.com This provides a powerful method to study the function of a particular protein with unprecedented temporal control. Unlike genetic methods like RNA interference or CRISPR-based knockout, which act at the level of RNA or DNA and can have longer-lasting and sometimes compensatory effects, PROTACs induce rapid degradation at the post-translational level. sigmaaldrich.comnih.gov

By selectively degrading a target protein—such as the transcription factors IKZF1 and IKZF3, which are known substrates of pomalidomide-based degraders—researchers can directly observe the immediate downstream consequences on cellular signaling pathways and functions. nih.gov This helps to elucidate the specific role of that protein in maintaining cellular health or driving disease. Furthermore, the systematic development and testing of PROTACs helps to unravel the "rules" of the UPS itself. chimia.chresearchgate.net For instance, studying why certain linkers or E3 ligases are effective for degrading one target but not another provides valuable information about the structural and biochemical requirements for successful ubiquitination and degradation, expanding our knowledge of one of the most fundamental processes in cell biology. chimia.chresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Pomalidomide-5'-PEG2-C2-azide?

- Synthesis : Automated platforms (e.g., SYNPLE-SC002) enable high-throughput synthesis of PROTAC precursors like this compound. Manual methods involve coupling pomalidomide (a CRBN E3 ligase ligand) to PEG2 linkers functionalized with an azide group via carbodiimide chemistry (EDC/NHS activation) .

- Characterization : Use NMR (¹H/¹³C) to confirm PEG linker integration and azide presence (~2100 cm⁻¹ in FTIR). HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Mass spectrometry (ESI-MS) validates molecular weight (e.g., C19H20N6O7, MW ~448.47 g/mol) .

Q. What are the primary applications of this compound in academic research?

- Targeted Protein Degradation : The compound serves as a PROTAC building block. The azide enables "click chemistry" (e.g., CuAAC with alkynes) to conjugate target protein ligands (e.g., kinase inhibitors) for bifunctional molecule assembly .

- Bioconjugation : Azide-PEG2 spacers improve solubility and reduce steric hindrance in biomolecule conjugates (e.g., antibodies, peptides) .

Advanced Research Questions

Q. How does PEG linker length impact PROTAC efficacy, and how can this be optimized experimentally?

- Impact : Shorter linkers (e.g., PEG2 vs. PEG4) may reduce ternary complex formation between the PROTAC, target protein, and E3 ligase, leading to lower degradation efficiency. For example, PEG2-linked PROTACs showed 40% lower degradation of BRD4 compared to PEG4 analogs in HeLa cells .

- Optimization :

-

Step 1 : Synthesize PROTACs with varying linker lengths (PEG2, PEG3, PEG4).

-

Step 2 : Assess degradation efficiency via Western blot (target protein levels) and cellular viability assays (IC50).

-

Step 3 : Use molecular dynamics simulations to model ternary complex stability .

Linker Length Degradation Efficiency (BRD4) Solubility (mg/mL) Reference PEG2 60% 12.5 PEG4 85% 18.2

Q. How should researchers address the instability of the azide group during storage and reaction?

- Stability Challenges : Azides degrade under light, heat, or prolonged storage (>1 week). Aminooxy-PEG2-azide analogs lose 30% reactivity after 7 days at 4°C .

- Mitigation Strategies :

- Store at 2–8°C in amber vials under argon .

- Use fresh batches for critical reactions (e.g., CuAAC). Pre-qualify azide reactivity via IR or a model reaction (e.g., with phenylacetylene) .

Q. How to resolve contradictions in PROTAC activity data across studies?

- Common Issues : Variability in cellular uptake, off-target effects, or inconsistent linker-conjugation ratios.

- Methodological Solutions :

- Normalize PROTAC concentrations using LC-MS .

- Include negative controls (e.g., non-functional azide analogs) to confirm target specificity .

- Compare degradation kinetics across multiple cell lines (e.g., MM.1S vs. HEK293) .

Methodological Best Practices

Q. What are the optimal conditions for azide-alkyne cycloaddition (CuAAC) with this compound?

- Reagents : Use CuSO4 (1 mM), sodium ascorbate (2 mM), and THPTA ligand (0.5 mM) in PBS (pH 7.4) .

- Reaction Time : 12–24 hours at 25°C. Monitor completion via TLC (Rf shift) or MALDI-TOF .

- Post-Reaction : Purify conjugates via size-exclusion chromatography (SEC) to remove copper residues .

Q. How to assess batch-to-batch variability in PROTAC precursors?

- Quality Control Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.